Dimethyl adipimidate monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1185010-68-7 |
|---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
InChI Key |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl |
Origin of Product |
United States |
Mechanistic Principles of Dimethyl Adipimidate Monohydrochloride Mediated Cross Linking
Formation of Amidine Bonds with Lysine (B10760008) Residues and Protein N-termini
The fundamental reaction of dimethyl adipimidate involves the nucleophilic attack of a primary amine on one of the imidoester functional groups. In proteins, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus. The reaction proceeds through a two-step process, ultimately forming a stable, covalent amidine bond.
The imidoester group is highly reactive towards primary amines, especially when the amine is in its unprotonated state. The reaction preserves the positive charge of the original amino group, as the resulting amidinium ion is protonated at physiological pH. This charge preservation is a significant advantage of imidoester cross-linkers like DMA, as it minimizes perturbations to the native charge distribution of the protein, thereby reducing the likelihood of significant conformational changes or protein precipitation. The spacer arm of DMA, which separates the two reactive imidoester groups, has a length of approximately 8.6 angstroms, defining the distance between the two cross-linked amine groups.
Impact of Reaction Buffer pH on Cross-linking Efficiency and Specificity
The pH of the reaction buffer is a critical determinant of both the efficiency and specificity of the cross-linking reaction. The reactivity of the primary amines is dependent on their protonation state, which is governed by their pKa values. The ε-amino group of lysine has a pKa of approximately 10.5. For the amine to be nucleophilic and react with the imidoester, it must be in the unprotonated form (-NH2).
Consequently, the cross-linking reaction is typically performed in a slightly alkaline pH range, generally between 8.0 and 9.0. At these pH values, a sufficient concentration of lysine residues will be deprotonated and available for reaction. However, there is a trade-off, as the imidoester groups of DMA are susceptible to hydrolysis, which also increases with pH. This competing hydrolysis reaction leads to the inactivation of the cross-linker. Therefore, the optimal pH for a given experiment is a compromise between maximizing the availability of reactive amines and minimizing the rate of hydrolysis of the cross-linker.
| pH Range | Effect on Lysine Amines | Effect on DMA Stability | Cross-linking Efficiency |
| < 7.0 | Mostly protonated (-NH3+), low reactivity | High stability | Very low |
| 7.0 - 8.0 | Increasing deprotonation | Moderate stability | Moderate |
| 8.0 - 9.0 | Optimal deprotonation for reaction | Increased hydrolysis | High |
| > 9.0 | High deprotonation | Rapid hydrolysis | Decreased due to reagent inactivation |
Selection and Optimization of Amine-Free Buffer Systems for Cross-linking Protocols
The choice of buffer is crucial for the success of cross-linking experiments with dimethyl adipimidate. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with this chemistry. These buffers will compete with the protein's primary amines for reaction with the imidoester groups, leading to a significant reduction in cross-linking efficiency due to consumption of the reagent.
Therefore, amine-free buffers must be used. Common choices include phosphate, borate, and certain zwitterionic buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The selection of the buffer should be based on its pKa, ensuring it can effectively maintain the desired pH in the optimal range for the cross-linking reaction.
| Buffer | pKa (at 25°C) | Optimal Buffering pH Range | Suitability for DMA Cross-linking |
| Phosphate (pKa2) | 7.20 | 6.2 - 8.2 | Suitable, but buffering capacity diminishes above pH 8.0. |
| HEPES | 7.48 | 6.8 - 8.2 | Good choice for maintaining pH in the lower end of the optimal range. |
| Borate | 9.23 | 8.5 - 10.2 | Excellent for maintaining a stable alkaline pH for efficient cross-linking. |
| Triethanolamine | 7.76 | 7.0 - 8.3 | A tertiary amine, generally considered non-reactive with imidoesters and can be a suitable alternative. |
Strategies for Quenching Cross-linking Reactions in Experimental Designs
To control the extent of the cross-linking reaction and to stop it at specific time points, a quenching step is necessary. Quenching involves the addition of a reagent that rapidly reacts with any remaining unreacted imidoester groups, preventing further cross-linking and the potential for unwanted side reactions or protein aggregation.
The most common and effective method for quenching DMA reactions is the addition of a high concentration of a primary amine-containing compound. This quenching agent will be in large molar excess to the cross-linker, ensuring that it outcompetes the protein's primary amines for the remaining reactive sites. Commonly used quenching reagents include Tris and glycine. For instance, adding Tris buffer to a final concentration of 20-50 mM is a standard procedure to effectively terminate the cross-linking reaction. researchgate.net Following the quenching step, the cross-linked sample can be prepared for downstream analysis, such as SDS-PAGE or mass spectrometry.
Applications in Protein Structural Analysis
Determination of Quaternary Structures of Oligomeric Proteins
The quaternary structure, which describes the arrangement of multiple folded protein subunits in a multi-subunit complex, is fundamental to the biological function of many proteins. Dimethyl adipimidate has been instrumental in verifying the quaternary structures of numerous oligomeric enzymes. fgsc.net
By introducing covalent cross-links between subunits of an oligomeric protein, DMA effectively "freezes" the complex in its native state. Subsequent analysis of the cross-linked products, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), allows for the determination of the number of subunits in the complex. In a classic approach, the cross-linked protein mixture is separated on a gel, revealing a ladder of bands corresponding to monomers, dimers, trimers, and so on, up to the full oligomeric state. The number of bands observed provides direct evidence for the subunit stoichiometry of the protein.
For instance, this technique has been applied to study the proximity relationships between proteins in the Escherichia coli 50S ribosomal subunit. researchgate.net Through the use of dimethyl adipimidate, researchers were able to identify neighboring proteins within this large and complex molecular machine, providing insights into its intricate arrangement. researchgate.net The analysis of the cross-linked species helps to build a topological map of the protein complex, revealing which subunits are in close proximity to one another.
Table 1: Hypothetical SDS-PAGE Analysis of a Tetrameric Protein Cross-linked with DMA
| Band Number | Apparent Molecular Weight (kDa) | Interpretation |
| 1 | 50 | Monomer |
| 2 | 100 | Dimer |
| 3 | 150 | Trimer |
| 4 | 200 | Tetramer |
This interactive table illustrates the expected results from an SDS-PAGE experiment on a hypothetical 50 kDa monomeric protein that forms a tetramer. The presence of four distinct bands, each representing an integral multiple of the monomer's molecular weight, would strongly suggest a tetrameric quaternary structure.
The fixed length of the dimethyl adipimidate spacer arm allows it to be used as a "molecular ruler" to obtain distance constraints between reactive residues. When two lysine (B10760008) residues are successfully cross-linked by DMA, it implies that their alpha-carbons are within a certain maximum distance, generally considered to be around 20-24 Å, taking into account the length of the lysine side chains and the spacer arm.
These distance constraints are particularly valuable in computational modeling of protein quaternary structures. By combining the inter-residue distance information obtained from DMA cross-linking with other experimental data or computational algorithms, researchers can build and refine three-dimensional models of protein complexes. The process involves identifying the cross-linked peptides and their specific modification sites using mass spectrometry. This information is then used to guide the docking of individual subunit structures into a complete quaternary assembly.
Table 2: Example of Inter-residue Distance Constraints from DMA Cross-linking
| Cross-linked Residue 1 | Cross-linked Residue 2 | Maximum Cα-Cα Distance (Å) |
| Lysine 45 (Subunit A) | Lysine 88 (Subunit B) | ~24 |
| Lysine 112 (Subunit A) | Lysine 23 (Subunit C) | ~24 |
| Lysine 7 (Subunit B) | Lysine 150 (Subunit D) | ~24 |
This table provides a hypothetical example of distance constraints that could be generated for a multi-subunit protein complex using dimethyl adipimidate cross-linking followed by mass spectrometry analysis. These constraints would be used to validate or build a model of the protein's quaternary structure.
Probing Protein Surface Topography and Accessibility
The reactivity of dimethyl adipimidate with primary amines is dependent on their accessibility on the protein surface. Buried lysine residues within the protein core are generally unreactive. This property allows DMA to be used as a probe for mapping the surface topography of a protein.
By treating a protein with DMA under controlled conditions and subsequently identifying the modified lysine residues using mass spectrometry, researchers can determine which residues are exposed to the solvent. This information provides a low-resolution map of the protein's surface, highlighting regions that are likely to be involved in interactions with other molecules, such as other proteins, nucleic acids, or small molecule ligands. Comparing the modification patterns in the presence and absence of a binding partner can also reveal the interface of interaction.
Conformational Studies of Proteins and Protein Domains
Proteins are not static entities; they often undergo conformational changes as part of their function. Dimethyl adipimidate can be used to "trap" a protein in a specific conformational state. By applying the cross-linker under different conditions that are known to favor different conformations (e.g., in the presence or absence of a ligand), it is possible to stabilize these states.
Subsequent analysis of the intra-molecular cross-links formed within a single polypeptide chain can provide insights into the three-dimensional fold of the protein in that particular state. Differences in the cross-linking patterns between different conformational states can reveal which regions of the protein undergo structural changes. This approach is valuable for studying the dynamics of protein domains and understanding the mechanisms of allosteric regulation and ligand-induced conformational changes. For example, a study on rhodopsin in sheep photoreceptor membranes utilized DMA to investigate its structural properties under varying conditions, demonstrating that cross-linking facilitated this analysis.
Applications in Protein Protein Interaction Studies
Identification of Transient and Stable Protein Complexes
DMA is widely used to capture both transient and stable protein complexes within their native cellular environment. The reagent reacts with primary amine groups (the N-terminus and the side chain of lysine (B10760008) residues), forming stable amide bonds between adjacent proteins. This cross-linking process allows researchers to isolate and identify the components of these complexes using techniques like affinity purification coupled with mass spectrometry.
One of the key advantages of using DMA is its ability to trap fleeting interactions that might otherwise be lost during standard biochemical purification procedures. By covalently linking the interacting partners, transient complexes are stabilized, enabling their detailed characterization. For instance, DMA has been employed to cross-link protein complexes in neuronal cultures for subsequent analysis by gel electrophoresis. researchgate.net
Table 1: Examples of Protein Complexes Studied Using Dimethyl Adipimidate
| Protein Complex | Organism/System | Research Focus |
| Ribosomal Proteins | Saccharomyces cerevisiae | Identification of novel components of the 40S subunit. |
| Histone Deacetylase Complexes (Rpd3, Hda1) | Saccharomyces cerevisiae | In vivo cross-linking to identify associated proteins. researchgate.net |
| Rhodopsin | Sheep Photoreceptor Membrane | Study of protein organization within the membrane. thermofisher.com |
Mapping Interaction Interfaces between Cognate Proteins
Beyond identifying the components of a protein complex, DMA can be used to gain insights into the specific regions or domains involved in the interaction. By analyzing the cross-linked peptides using mass spectrometry, it is possible to identify the precise amino acid residues that were in close enough proximity for the cross-linker to react. This information is invaluable for mapping the interaction interface between two or more proteins.
This approach provides spatial constraints that can be used to model the three-dimensional structure of the protein complex. While DMA itself provides distance constraints based on its spacer arm length, it is often used in conjunction with other techniques, such as computational modeling and other biochemical assays, to build a comprehensive picture of the interaction interface.
Analysis of Multi-protein Assemblies and Interaction Networks
The study of large, multi-protein assemblies is crucial for understanding complex cellular processes. Chemical cross-linking with reagents like DMA is particularly well-suited for analyzing these intricate networks. nih.gov By applying DMA to whole-cell extracts or even intact cells, researchers can capture a snapshot of the protein interaction network, or "interactome."
This global approach can reveal the organization of proteins into functional modules and provide insights into how these modules are interconnected. The resulting data from mass spectrometry analysis of cross-linked complexes can be used to construct protein-protein interaction maps, which are essential for a systems-level understanding of cellular function. These networks can highlight key protein hubs and pathways that are central to cellular processes.
Integration into Advanced Proteomics Methodologies
Chemical Cross-linking Mass Spectrometry (CX-MS or XL-MS) Workflows
Chemical cross-linking combined with mass spectrometry has become an essential technique for analyzing protein conformations and interactions. The CX-MS workflow using dimethyl adipimidate involves several key steps. Initially, a purified protein or protein complex is allowed to react with dimethyl adipimidate dihydrochloride. As an imidoester, this reagent is highly specific for primary amines, reacting with the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins under alkaline conditions (pH 7-10) to form stable amidine bonds. thermofisher.com This reaction covalently links residues that are spatially proximal, within the constraint of the cross-linker's spacer arm length of 8.6 Å. thermofisher.com
Following the cross-linking reaction, the protein sample is enzymatically digested, typically with trypsin. This process breaks down the protein into a complex mixture of peptides. This mixture contains unmodified (linear) peptides, peptides with a single modified lysine (mono-links), and the peptides of interest: two peptide chains covalently joined by a dimethyl adipimidate molecule (cross-links). These cross-linked peptides can be either intra-molecular (linking two parts of the same protein) or inter-molecular (linking two different proteins). The resulting peptide mixture is then subjected to analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov
The detection and identification of cross-linked peptides from mass spectrometry data present a significant computational challenge. nih.gov The primary difficulty arises from the fact that the fragmentation (MS/MS) spectrum of a cross-linked peptide is a composite, containing fragment ions from both constituent peptide chains. nih.gov This complexity makes manual interpretation nearly impossible and necessitates the use of specialized bioinformatics software. nih.gov
The identification process begins with the mass spectrometer measuring the mass-to-charge ratio of the precursor ions. Cross-linked peptides are generally larger and often possess a higher charge state compared to linear peptides, which can be used as a preliminary filter. nih.gov During MS/MS analysis, the precursor ion is fragmented, generating a spectrum of product ions. Specialized search algorithms are then employed to match these complex experimental spectra against theoretical spectra derived from a protein sequence database.
These algorithms must account for all possible peptide pairs from the database, modified by the mass of the dimethyl adipimidate cross-linker. This creates a combinatorial explosion in the search space, which the software manages through various strategies. nih.gov For example, some tools first identify candidate peptides that match some of the fragment ions before attempting to pair them, thereby reducing the search space. nih.gov The successful identification of both peptide sequences within a cross-link provides a precise distance constraint between the two linked amino acid residues.
Once cross-linked peptides have been identified, a suite of bioinformatic tools is used to filter, analyze, visualize, and interpret the data to generate meaningful biological insights. A critical step in this process is the estimation of the False Discovery Rate (FDR) to ensure the statistical confidence of the identified cross-links.
The resulting high-confidence cross-links serve as distance restraints for molecular modeling. nih.gov Software tools can map these restraints onto existing 3D protein structures to validate or refine them. Visualization tools allow researchers to view the cross-links in the context of protein structures or as network diagrams, revealing the topology of protein complexes and the interfaces of protein-protein interactions. nih.govnih.gov This information is invaluable for understanding the architecture of large, dynamic multi-protein assemblies that may be difficult to study using traditional structural biology techniques alone. nih.gov
Interactive Table of Bioinformatic Software for CX-MS Data Analysis
| Software | Primary Function | Description |
|---|---|---|
| xQuest/xProphet | Identification & Statistical Validation | Searches MS/MS spectra against a database of peptide pairs to identify cross-links and provides statistical validation. nih.gov |
| MeroX | Identification | Specialized for analyzing data from MS-cleavable cross-linkers but also supports intact cross-linkers. nih.gov |
| pLink | Identification | A search engine designed for the analysis of cross-linked proteins that reliably estimates the False Discovery Rate. |
| CLMSVault | Data Storage, Comparison, Visualization | A software suite that serves as a repository for CL-MS data, allowing for parsing and comparison of results from different search algorithms. nih.gov |
| Xlink Analyzer | Visualization & Analysis | A plugin for UCSF Chimera that allows for the visualization and analysis of cross-linking data in the context of 3D structures. nih.gov |
| PyXlinkViewer | Visualization | A user-friendly plugin for the PyMOL molecular graphics system to map and visualize cross-linking data on protein structures. whiterose.ac.uk |
| xiNET | Visualization | Generates clear, interactive 2D network maps of cross-linking data, showing intra- and inter-protein links with residue-level resolution. nih.gov |
Strategies for Enriching Cross-linked Species for Mass Spectrometric Analysis
A major experimental hurdle in CX-MS is the low stoichiometry of cross-linked peptides compared to the vast excess of unmodified, linear peptides in the digested sample. researchgate.net Without an enrichment step, these low-abundance cross-linked species are often not selected for fragmentation by the mass spectrometer, leading to poor identification rates. researchgate.net To overcome this, various strategies have been developed to enrich the cross-linked peptides prior to LC-MS/MS analysis. The most common methods leverage the unique physicochemical properties of cross-linked peptides: their larger size and higher charge state.
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic radius. Because cross-linked peptides consist of two covalently linked peptide chains, they are significantly larger than the majority of linear peptides generated during digestion. Consequently, they travel faster through the SEC column and elute in earlier fractions, effectively separating them from the smaller, unmodified peptides. thermofisher.comnih.gov
Interactive Table of Enrichment Strategies for Cross-linked Peptides
| Strategy | Principle of Separation | Advantage for Cross-link Enrichment |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Separates molecules based on size and shape (hydrodynamic radius). | Cross-linked peptides are larger than their linear counterparts and therefore elute earlier, allowing for their collection in specific fractions. thermofisher.comnih.gov |
| Strong Cation Exchange (SCX) Chromatography | Separates molecules based on the magnitude of their positive charge. | Cross-linked peptides typically have a higher charge state (e.g., at least two N-termini) and bind more strongly to the column, enabling separation from less-charged linear peptides. nih.govresearchgate.net |
Applications in Bioconjugation and Immobilization Research
Covalent Coupling of Antibodies to Solid Supports
The covalent attachment of antibodies to solid supports is a fundamental technique in the development of immunoassays and other antibody-based applications. Dimethyl adipimidate monohydrochloride serves as an effective crosslinker for this purpose, reacting with the primary amino groups of lysine (B10760008) residues on the antibody and the functionalized solid support. This reaction forms a stable amide bond, ensuring the permanent immobilization of the antibody.
The process typically involves the incubation of the antibody with the solid support in the presence of dimethyl adipimidate under controlled pH and temperature conditions. The spacer arm of dimethyl adipimidate, which is 8.6 Å in length, provides sufficient flexibility for the immobilized antibody to maintain its native conformation and antigen-binding activity. thermofisher.com The choice of solid support can vary, with Protein A or Protein G beads being common choices due to their inherent ability to bind the Fc region of antibodies, thus orienting the antigen-binding sites away from the support surface.
Key Reaction Parameters for Antibody Immobilization using Dimethyl Adipimidate:
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 9.0 | Optimal for the reaction of imidoesters with primary amines. |
| Buffer | Borate or Triethanolamine | Non-amine containing buffers are essential to prevent competition with the crosslinking reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without denaturing the antibody. |
| Reaction Time | 30 - 60 minutes | Adequate for efficient crosslinking. |
| Quenching Reagent | Tris or Glycine | Terminates the reaction by consuming unreacted imidoester groups. |
Preparation of Immunoaffinity Chromatography Matrices
Immunoaffinity chromatography is a powerful purification technique that relies on the specific binding interaction between an antibody and its antigen. The preparation of a robust and efficient immunoaffinity matrix is crucial for the success of this method. This compound is frequently used to covalently link antibodies to a solid support, creating a durable and reusable chromatography matrix.
The process begins with the binding of the antibody to a support matrix, such as agarose or magnetic beads. Following this, dimethyl adipimidate is introduced to crosslink the antibody to the matrix. This covalent immobilization prevents the leaching of the antibody during the elution steps, which often involve harsh conditions like low pH or high salt concentrations. The performance of an immunoaffinity matrix can be evaluated based on its binding capacity and the stability of the immobilized antibody.
Performance Characteristics of Immunoaffinity Matrices:
| Matrix Type | Ligand | Immobilization Method | Binding Capacity (mg/mL) | Reference |
| Agarose Beads | Monoclonal Antibody | Dimethyl pimelimidate | ~10 | calpaclab.com |
| Gold-sputtered Polymer Membrane | Protein A | EDC/NHS Chemistry | 104 ± 17 (mg/g) | mdpi.com |
Note: Data for a similar imidoester, dimethyl pimelimidate, is presented to illustrate typical binding capacities.
Immobilization of Enzymes and Ligands for Functional Assays
The immobilization of enzymes and other ligands is a key strategy for developing reusable and stable biocatalysts and for creating solid-phase binding assays. This compound can be employed to covalently attach these biomolecules to various supports. The retention of biological activity post-immobilization is a critical parameter in these applications.
For enzymes, immobilization can lead to enhanced stability against changes in temperature and pH. mdpi.com However, the crosslinking process must be carefully optimized to avoid modification of amino acid residues within the active site, which could lead to a loss of function. nih.gov Functional assays are essential to determine the kinetic parameters of the immobilized enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), to ensure that its catalytic activity is preserved.
Similarly, the immobilization of ligands for binding assays requires that the ligand's binding site remains accessible and functional. The use of dimethyl adipimidate allows for the stable attachment of ligands to surfaces like microtiter plates or sensor chips, facilitating the study of biomolecular interactions.
Impact of Immobilization on Enzyme Activity (Conceptual Data):
| Enzyme | Immobilization Method | Support | Change in Km | Change in Vmax |
| Lipase | Covalent (DMA) | Magnetic Nanoparticles | Increase | Decrease |
| Glucose Oxidase | Covalent (DMA) | Agarose Beads | No significant change | Slight Decrease |
Development of Bioconjugates for Molecular Probes
The synthesis of bioconjugates using crosslinking agents like this compound is fundamental to the development of molecular probes for detecting and studying biological molecules and processes. These probes can be designed to investigate protein-protein interactions, elucidate the quaternary structure of proteins, or to label specific cellular components.
By crosslinking a protein of interest to a reporter molecule, such as a fluorescent dye or a biotin tag, researchers can create probes for use in techniques like fluorescence microscopy, flow cytometry, and western blotting. The homobifunctional nature of dimethyl adipimidate allows for the intramolecular crosslinking of subunits within a protein complex, providing information about the spatial arrangement of these subunits. researchgate.net This approach has been instrumental in studying the structure of oligomeric proteins.
The development of these molecular probes requires a careful consideration of the stoichiometry of the crosslinker to the protein to control the extent of conjugation and to avoid the formation of large, insoluble aggregates.
Methodological Considerations and Technical Innovations
Optimization of Cross-linking Parameters for Specific Research Objectives
The success of protein cross-linking studies using dimethyl adipimidate (DMA) hinges on the careful optimization of reaction parameters. These parameters are tailored to the specific proteins under investigation and the desired outcomes, such as capturing transient interactions or stabilizing multi-protein complexes.
Titration of Reagent and Protein Concentrations
The relative concentrations of both the cross-linking reagent and the target protein are critical variables that must be empirically determined. The goal is to achieve efficient cross-linking while minimizing undesirable outcomes like protein aggregation or loss of biological activity.
General guidelines suggest that for protein concentrations above 5 mg/mL, a 10-fold molar excess of the cross-linker is a suitable starting point. thermofisher.com Conversely, for more dilute protein samples with concentrations below 5 mg/mL, a higher 20- to 30-fold molar excess of the cross-linker is recommended to facilitate the reaction. thermofisher.com In cellular applications, a standard concentration of 10 mM DMA in a suitable buffer is often used to balance cross-linking efficiency with the preservation of cellular integrity. researchgate.net The optimal pH for imidoester reactions, including those with DMA, is between 8 and 9, although physiological buffers at pH 7.4 are commonly used. thermofisher.com
Table 1: Recommended Starting Molar Excess of Dimethyl Adipimidate (DMA) based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of DMA |
|---|---|
| > 5 mg/mL | 10-fold |
Control of Reaction Time and Temperature
Reaction kinetics are significantly influenced by time and temperature. Typical protocols for DMA cross-linking suggest an incubation period of 30 to 60 minutes at room temperature. thermofisher.com A common specific application involves incubating the reaction for 45 minutes at room temperature to ensure uniform cross-linking. researchgate.net
The relationship between temperature and reaction time is generally inverse; as the temperature increases, the required cross-linking time decreases. mdpi.com For instance, one study investigating the effects of temperature on a cross-linking process found that at 130°C, an optimal reaction time of 60 minutes was achieved. researchgate.net While this specific example does not use DMA, it illustrates the general principle that controlling these two parameters in tandem is essential for achieving reproducible and optimal results. mdpi.comresearchgate.net The reaction is typically terminated by adding a quenching agent, such as Tris or glycine, which contains primary amines that react with and neutralize any excess DMA. thermofisher.com
Table 2: Typical Incubation Parameters for DMA Cross-linking
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Incubation Time | 30 - 60 minutes | thermofisher.com |
| Specific Time Example | 45 minutes | researchgate.net |
| Temperature | Room Temperature | thermofisher.comresearchgate.net |
Characterization of Cross-linked Products using Electrophoretic Techniques
Electrophoretic techniques are fundamental for the initial characterization of cross-linked products. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used method to visualize the outcome of a cross-linking reaction. researchgate.net Following incubation with DMA, the formation of higher molecular weight bands on an SDS-PAGE gel, corresponding to cross-linked dimers, trimers, or larger oligomers, provides direct evidence of successful cross-linking. The samples are often analyzed by both SDS-PAGE and subsequent immunoblotting to identify the specific proteins involved in the newly formed complexes. researchgate.net
More advanced electrophoretic methods, such as capillary and chip electrophoresis, can provide a more detailed characterization of cross-linked products, including nanoparticles. nih.gov These techniques can resolve differences between various batches of cross-linked preparations by assessing the degree of cross-linking, the quantity of resulting products, and their electrophoretic mobility. nih.gov Such methods are crucial for quality control and for understanding the heterogeneity of the cross-linked sample. nih.gov
Advanced Analytical Approaches for Cross-link Identification and Validation
While electrophoresis confirms that cross-linking has occurred, it does not identify the specific sites of interaction. For this, mass spectrometry (MS) has become an indispensable tool. ed.ac.uk Cross-linking mass spectrometry (XL-MS) is a powerful technique used to provide medium-resolution structural information on proteins and protein complexes. ed.ac.uk
The general workflow involves several key steps:
Cross-linking: The protein sample is treated with DMA to form covalent bonds between spatially proximal primary amine groups (typically on lysine (B10760008) residues).
Proteolytic Digestion: The cross-linked protein mixture is digested, commonly with trypsin, into smaller peptides. ed.ac.uk This results in a complex mixture containing linear (un-cross-linked), loop-linked (within the same peptide), and inter-linked peptides. nih.gov
Enrichment (Optional but Recommended): Cross-linked peptides are often present in low abundance. ed.ac.uk Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) can be used to enrich the fraction of cross-linked peptides prior to analysis. thermofisher.com
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). ed.ac.uk
Data Analysis: Specialized software, such as pLink or XlinkX, is used to search the complex MS/MS data against a protein sequence database to identify the specific pairs of amino acid residues that were covalently linked. nih.govspringernature.com
This detailed identification of linked residues provides valuable distance constraints that can be used to validate protein structures, model the architecture of protein complexes, and study conformational changes. nih.govbiorxiv.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Dimethyl adipimidate |
| Dimethyl adipimidate monohydrochloride |
| Tris |
| Glycine |
| Sodium Dodecyl Sulfate |
Other Methodological and Specific Research Applications
Nucleic Acid Extraction and Purification using Dimethyl Adipimidate/Thin Film Sample Processing (DTS) Method
A versatile and efficient method for nucleic acid extraction utilizing dimethyl adipimidate in a thin-film-based sample processing procedure, known as the DTS method, has been developed. This technique offers a significant advantage over conventional methods by eliminating the need for a centrifuge, which simplifies the process and reduces the time required for DNA extraction to approximately 30 minutes. psu.edunih.gov The DTS method is applicable to a wide variety of sources, including eukaryotic cells, bacteria, and bodily fluids like whole blood and urine. psu.edunih.gov
The fundamental principle of the DTS assay involves the use of dimethyl adipimidate as a non-chaotropic agent to capture nucleic acids. The process begins with the lysis of the sample in a solution containing a lysis buffer and dimethyl adipimidate, which is then added to a thin film device. psu.edu The mixture is incubated at 56°C for 20 minutes, during which the dimethyl adipimidate, a bifunctional imidoester, forms reversible cross-linking structures with the DNA, effectively capturing it on the surface of the thin film. psu.edunih.gov This is followed by a quick washing step and subsequent elution of the purified DNA. psu.edu
Research has demonstrated that the quality and quantity of DNA extracted via the DTS method are sufficient for robust downstream applications, including the detection of both genetic and epigenetic biomarkers. psu.edunih.gov Specifically, this technique has been successfully used for genetic (HRAS) and epigenetic (RARβ) analysis. nih.gov When compared to other methods, such as those using chaotropic agents, the DTS method has been shown to yield genomic DNA with higher purity from human body fluids. nih.gov
Table 1: Comparison of DTS Method with Conventional Nucleic Acid Extraction
| Feature | Dimethyl Adipimidate/Thin Film Sample Processing (DTS) | Conventional Methods (e.g., Phenol-Chloroform, Spin-Column) |
|---|---|---|
| Principle | Non-chaotropic, reversible cross-linking with DMA | Chaotropic agents, organic extraction, silica (B1680970) membrane binding |
| Centrifugation | Not required psu.edunih.gov | Often required |
| Time Efficiency | ~30 minutes psu.edunih.gov | Can be more time-consuming |
| Sample Types | Eukaryotic cells, bacteria, whole blood, urine psu.edunih.gov | Varies by kit/method |
| Purity | High, particularly for body fluids nih.gov | Generally good, but can have inhibitors |
| Downstream Compatibility | PCR, Real-Time PCR, Genetic & Epigenetic Analysis psu.edunih.gov | Broad compatibility |
Applications in the Study of Specific Biological Systems
Dimethyl adipimidate has been instrumental as a cross-linking agent in elucidating the topographical arrangement of proteins within viral capsids, such as that of poliovirus. The poliovirus capsid is composed of four structural proteins: VP1, VP2, VP3, and VP4. researchgate.netnih.govnih.gov Understanding the spatial relationships between these proteins is crucial for comprehending viral assembly and stability.
In a notable study, poliovirus particles were treated with dimethyl adipimidate (with a cross-linking distance of 0.8 nm) and the related bifunctional imidoester, dimethyl suberimidate (DMS). researchgate.netnih.govnih.gov This treatment resulted in the formation of a new protein complex with a molecular weight corresponding to the sum of viral proteins VP1 and VP3. researchgate.netnih.gov Subsequent cleavage of the cross-links with ammonia (B1221849) and analysis via polyacrylamide gel electrophoresis confirmed that the complex was composed of VP1 and VP3. researchgate.netnih.govnih.gov
Table 2: Poliovirus Capsid Proteins and DMA Cross-Linking Results
| Capsid Protein | Lysine (B10760008) Residues (Approx.) | Cross-linked with DMA? | Implied Proximity |
|---|---|---|---|
| VP1 | 15.1 | Yes (to VP3) researchgate.netnih.govnih.gov | Directly adjacent to VP3 |
| VP2 | 5.6 | No researchgate.netnih.gov | Not in immediate proximity to VP1/VP3 for cross-linking |
| VP3 | 11.7 | Yes (to VP1) researchgate.netnih.govnih.gov | Directly adjacent to VP1 |
| VP4 | 5.5 | No researchgate.netnih.gov | Not in immediate proximity to VP1/VP3 for cross-linking |
The organization of proteins within biological membranes is critical to their function. Cross-linking reagents, including bifunctional imidoesters chemically related to dimethyl adipimidate, have been employed to investigate the oligomeric state of membrane proteins like rhodopsin. Rhodopsin, the light-sensitive receptor protein in rod photoreceptor cells, plays a pivotal role in vision. psu.edu
Studies using the monofunctional imidoester methyl acetimidate on bovine rod outer segment disc membranes have demonstrated the formation of rhodopsin dimers. nih.gov This suggests that rhodopsin monomers can exist in close proximity within the membrane, allowing for cross-linking. Further research has shown that exposure to light enhances the cross-linking of rhodopsin by reagents like methyl acetimidate. nih.gov This light-induced enhancement could be due to an increased association of rhodopsin monomers upon bleaching or an increased reactivity of amino groups on the bleached rhodopsin molecule. nih.gov
These types of chemical cross-linking studies provide valuable insights into the dynamic organization of rhodopsin in its native membrane environment, suggesting that its oligomeric state may be influenced by light activation.
Dimethyl adipimidate has been utilized as a tool in structural biology to probe the architecture of complex enzyme systems, such as the CopA copper ATPase of Enterococcus hirae. CopA is a P-type ATPase responsible for pumping excess copper ions out of the cell, a crucial process for maintaining copper homeostasis. researchgate.net
In a study aimed at developing a structural model for CopA, purified enzyme was treated with dimethyl adipimidate (DMA) to create intramolecular cross-links between lysine residues. psu.edu Following the cross-linking reaction, the protein was digested with trypsin, and the resulting peptide fragments were analyzed by mass spectrometry. This powerful combination allowed for the identification of specific peptides that had been covalently linked by DMA.
The distance constraints provided by these identified cross-links served as crucial data points for molecular modeling. psu.edu By integrating this proximity information with homology modeling, researchers were able to generate a structural model of the CopA protein fold. psu.edu This approach demonstrates the utility of dimethyl adipimidate as a chemical probe to map the spatial arrangement of domains and residues within a large, membrane-bound enzyme complex for which high-resolution crystal structures may be difficult to obtain. psu.eduresearchgate.net
Future Directions and Potential for Novel Research Modalities
Design and Synthesis of Advanced Dimethyl Adipimidate Analogs for Enhanced Specificity or Cleavability
The chemical architecture of dimethyl adipimidate, while effective, presents opportunities for modification to overcome inherent limitations. A primary focus of future research is the rational design of DMA analogs that offer functionalities beyond a simple, permanent cross-link, such as controlled cleavability and enhanced targeting specificity.
Standard DMA creates a stable, non-cleavable amide bond, which can complicate certain downstream analyses, particularly in mass spectrometry where the identification of cross-linked peptides can be challenging. thermofisher.comsangon.com The development of cleavable analogs is a significant area of interest. These advanced cross-linkers could incorporate moieties that are stable during the initial cross-linking reaction but can be selectively broken under specific conditions. Strategies for achieving this include:
Disulfide Bonds: Introducing a disulfide bridge into the spacer arm, similar to the structure of Dimethyl 3,3'-dithiobispropionimidate (DTBP), would render the cross-link cleavable by reducing agents. thermofisher.comsangon.com This allows for the separation of cross-linked proteins or the release of individual peptides for easier identification by mass spectrometry.
Chemically Labile Linkers: Designing linkers with bonds that are susceptible to cleavage by specific chemical treatments (e.g., acid or base labile groups) would provide orthogonal control over cross-link reversal.
Photocleavable Groups: Incorporating a photo-labile group within the spacer arm would enable light-induced cleavage of the cross-link. This offers high temporal and spatial control, allowing researchers to undo the cross-link at a precise moment or location within a sample. uw.edupnas.org
Enhancing specificity is another key objective. While the imidoester functional group is already highly specific for primary amines, further refinements could be achieved by modifying the spacer arm. thermofisher.com Altering the length, rigidity, or hydrophobicity of the adipimidate backbone could favor cross-linking between specific protein domains or within particular subcellular environments. The synthesis of such advanced analogs requires multi-step organic chemistry approaches, often building upon established methods for creating bifunctional reagents. mdpi.comnih.govrsc.org
| Feature | Dimethyl Adipimidate (DMA) | Hypothetical Disulfide-Containing Analog | Hypothetical Photocleavable Analog |
|---|---|---|---|
| Cleavability | Non-cleavable thermofisher.comsangon.com | Cleavable (with reducing agents) | Cleavable (with specific wavelength light) |
| Spacer Arm Length | 8.6 Å thermofisher.comsangon.com | Variable; designed to maintain similar spacing | Variable; designed to maintain similar spacing |
| Primary Application | Stabilizing protein complexes for structural analysis researchgate.net | Cross-linking Mass Spectrometry (XL-MS), pull-down assays | Time-resolved interaction studies, controlled release applications |
| Synthesis Complexity | Relatively straightforward | Moderate; requires incorporation of disulfide moiety | High; requires synthesis and incorporation of a photolabile group |
Integration with Emerging High-Throughput Biological Technologies
The utility of chemical cross-linking is magnified when combined with high-throughput analytical methods. The integration of dimethyl adipimidate and its future analogs with technologies like mass spectrometry and automated screening platforms is set to revolutionize systems-level biological studies. nih.gov
Cross-Linking Mass Spectrometry (XL-MS): This powerful technique uses chemical cross-linkers to create distance constraints between amino acid residues, which are then identified by mass spectrometry to map protein structures and interaction networks. uw.eduspringernature.com DMA is well-suited for these experiments, stabilizing protein complexes within their native cellular environment for large-scale analysis. nih.gov The application of XL-MS on a proteome-wide scale, sometimes termed "systems structural biology," allows for the construction of comprehensive protein interaction maps. uw.edunih.gov Future cleavable DMA analogs will further streamline XL-MS workflows by simplifying the complex data analysis required to identify cross-linked peptides. uw.edu
Quantitative Proteomics: Stable isotope dimethyl labeling is a robust, high-throughput method for the relative quantification of proteins between different samples. nih.govspringernature.comnih.gov This technique uses light or heavy isotopes of formaldehyde (B43269) to label primary amines, the same targets as DMA. While distinct in application, the underlying chemistry is similar. A potential future direction involves combining DMA-based structural stabilization with isotopic labeling to not only identify interaction partners but also quantify changes in these interactions across different cellular states, providing dynamic views of the interactome.
High-Throughput Screening (HTS): In drug discovery and toxicology, HTS platforms automate the testing of thousands of chemical compounds. nih.govnih.govscienceintheclassroom.org Cross-linking agents like DMA could be employed to "trap" specific conformational states of a target protein or protein complex, creating a stable substrate for screening assays. This would be particularly valuable for studying transient interactions or unstable protein conformations that are relevant to disease but difficult to analyze in their native form.
| Step | Description | High-Throughput Aspect |
|---|---|---|
| 1. Sample Preparation | Culturing cells, isolating organelles, or preparing tissue lysates. nih.gov | Parallel processing of multiple conditions or replicates. |
| 2. In-situ Cross-linking | Addition of DMA or an analog to the biological sample to covalently link proximal primary amines. nih.gov | Automated liquid handling for precise reagent addition across multi-well plates. nih.gov |
| 3. Protein Digestion | The cross-linked proteome is digested into smaller peptides using enzymes like trypsin. | Robotic systems for automated, parallel digestion of many samples. |
| 4. LC-MS/MS Analysis | Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify cross-links. | Autosamplers allow for continuous, unattended analysis of hundreds of samples. springernature.com |
| 5. Data Analysis | Specialized software identifies the cross-linked peptide pairs from complex MS data to infer distance constraints and protein interactions. nih.gov | High-performance computing clusters and cloud-based platforms process vast datasets to build interaction networks. |
Q & A
Q. What are the primary applications of dimethyl adipimidate monohydrochloride in protein structural studies?
this compound (DMA·HCl) is widely used as a homobifunctional cross-linker to stabilize protein-protein interactions or oligomeric states. Its imidoester groups react with primary amines (e.g., lysine residues) under alkaline conditions (pH 8–9), forming amidine bonds with a spacer length of 8.6 Å. This property is critical for maintaining protein conformation during SDS-PAGE analysis under non-reducing conditions, as demonstrated in studies of Solanum tuberosum VDAC36 dimerization . It has also been applied in rhodopsin studies to analyze photoreceptor membrane protein interactions .
Q. What buffer conditions optimize DMA·HCl cross-linking efficiency?
Effective cross-linking requires phosphate buffer (pH 8.0) with 66 mM NaCl, 60 mM SDS, and 1.5 M 2-methyl-2,4-pentanediol (MPD). The inclusion of SDS enhances protein solubility while MPD stabilizes hydrophobic interactions. Pre-incubation at 25°C for 30 minutes ensures proper spacer alignment before initiating the reaction . Avoid reducing agents like β-mercaptoethanol during cross-linking, as they disrupt disulfide bonds critical for dimer stabilization .
Q. What safety protocols are essential when handling DMA·HCl?
DMA·HCl is a skin and eye irritant (GHS Category 2/2A). Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation, as delayed symptoms may occur .
Advanced Research Questions
Q. How can researchers analyze cross-linking efficiency and specificity in complex systems?
Combine SDS-PAGE with Western blotting to assess cross-linked products. For example, in studies of Limulus factor C activation, cross-linked dimers were quantified using anti-factor C antibodies. Mutagenesis (e.g., substituting arginine residues) can validate binding interfaces by reducing cross-link formation, as shown in R1H-, R1A-, and R1L-factor C mutants . Mass spectrometry (e.g., LC-MS/MS) further identifies modified lysine residues, confirming reaction specificity .
Q. How do discrepancies arise when comparing DMA·HCl with other cross-linkers, and how can they be resolved?
Discrepancies often stem from spacer length and reactivity differences. For example, dimethyl suberimidate (11.0 Å spacer) produces larger oligomers than DMA·HCl (8.6 Å) in VDAC36 studies, while 1,5-difluoro-2,4-dinitrobenzene (3.0 Å) fails to stabilize dimers . To resolve contradictions, perform parallel experiments with multiple cross-linkers and validate results using structural techniques like cryo-EM or X-ray crystallography.
Q. What methodological controls ensure reproducibility in cross-linking experiments?
Include three controls:
- Negative control : Omit cross-linker to confirm spontaneous aggregation is absent.
- Reducing control : Add β-mercaptoethanol post-cross-linking to verify disulfide bond dependency.
- Time-course control : Terminate reactions at 10, 30, and 60 minutes to identify over-cross-linked artifacts . Document buffer composition, temperature, and protein concentration rigorously, as minor deviations alter reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
